Calycosin

Descripción general

Descripción

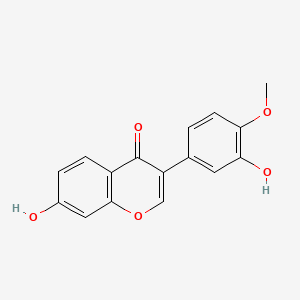

La calycosina es una isoflavona O-metilada, un tipo de compuesto orgánico natural. Se aísla principalmente de las raíces de Astragalus membranaceus y Trifolium pratense (trébol rojo) . La calycosina ha atraído una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antioxidantes y antitumorales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La calycosina se puede sintetizar a partir de la formononetina mediante una reacción de hidroxilación. La 3'-hidroxilasa de isoflavona cataliza la conversión de formononetina a calycosina utilizando NADPH, H+ y O2 . Las condiciones de reacción típicamente implican mantener un entorno controlado para garantizar la actividad y estabilidad de la enzima.

Métodos de producción industrial

La producción industrial de calycosina a menudo implica la extracción hidrolítica de Astragalus membranaceus. El proceso incluye el uso de etanol al 100% y ácido clorhídrico 2.5 mol/L, con una relación sólido-líquido de 1:40, extraído durante 2 horas . Luego se emplea cromatografía contracorriente de alta velocidad para purificar el compuesto, logrando una pureza del 95.8% y una tasa de recuperación del 85.9% .

Análisis De Reacciones Químicas

Tipos de reacciones

La calycosina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La calycosina se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la calycosina.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de calycosina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo involucran temperaturas y niveles de pH controlados para garantizar la vía de reacción deseada.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados, metoxilados y otros sustituidos de la calycosina, cada uno con actividades biológicas únicas.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Calycosin exhibits a range of pharmacological effects, which can be categorized into several key areas:

- Antioxidant Activity : this compound is known for its potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This effect is crucial in preventing cellular damage and has implications for aging and various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase. This property makes it a candidate for treating inflammatory conditions.

- Anticancer Activity : Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, liver, and colon cancers. It has been shown to inhibit tumor growth by regulating multiple signaling pathways.

- Neuroprotective Effects : this compound displays neuroprotective properties by promoting neuronal survival and function. Its ability to modulate neurotransmitter levels and reduce neuroinflammation suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cardiovascular Benefits : this compound has been associated with cardiovascular health by improving endothelial function, reducing blood pressure, and exhibiting anti-atherosclerotic effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Ethnopharmacology investigated the effects of this compound on breast cancer cells. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotection

Research published in Frontiers in Pharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that this compound treatment improved cognitive function and reduced amyloid-beta plaque deposition in the brain. The study highlighted this compound's potential as a therapeutic strategy for neurodegenerative disorders.

Case Study 3: Cardiovascular Health

A clinical trial reported in Phytomedicine assessed the impact of this compound on patients with hypertension. The results showed a significant reduction in systolic and diastolic blood pressure after this compound supplementation over eight weeks. This suggests its potential application in managing hypertension.

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress | , |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | , |

| Anticancer Activity | Induces apoptosis in cancer cells | , |

| Neuroprotective Effects | Improves cognitive function; reduces amyloid plaques | , |

| Cardiovascular Benefits | Lowers blood pressure; improves endothelial function | , |

Mecanismo De Acción

La calycosina ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe la expresión de ciclooxigenasa-2 y metaloproteinasas de matriz, reduciendo la inflamación.

Antioxidante: Elimina los radicales libres y regula al alza las enzimas antioxidantes.

Antitumoral: Induce la apoptosis en las células cancerosas mediante la modulación de las vías de señalización PI3K/AKT y MAPK.

Comparación Con Compuestos Similares

Compuestos similares

Formononetina: Un precursor de la calycosina, también una isoflavona con actividades biológicas similares.

Daidzeína: Otra isoflavona con propiedades antiinflamatorias y antioxidantes.

Genisteína: Conocido por sus efectos anticancerígenos y antioxidantes.

Singularidad de la calycosina

La calycosina se destaca por su patrón específico de hidroxilación, que contribuye a sus actividades biológicas únicas. Su capacidad para modular múltiples vías de señalización lo convierte en un compuesto versátil en la investigación terapéutica .

Actividad Biológica

Calycosin, a naturally occurring isoflavonoid predominantly found in the roots of Astragalus membranaceus, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by various studies and case analyses.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer effects across various cancer types, particularly breast cancer. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis through several molecular pathways.

- Estrogen Receptor Modulation : this compound targets estrogen receptor beta (ER-β), leading to the suppression of insulin-like growth factor 1 receptor (IGF-1R) signaling. This interaction is crucial for the inhibition of cell proliferation in ER-positive breast cancer cells .

- MAPK and PI3K/Akt Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation. In vitro studies have shown that this compound can downregulate the phosphorylation of proteins involved in these pathways, thus promoting apoptosis .

Case Studies

- A study demonstrated that this compound reduced the viability of MCF-7 and T-47D breast cancer cells in a dose-dependent manner, with concentrations ranging from 0.5 to 100 μM significantly inhibiting cell growth .

- Another investigation revealed that this compound induced apoptosis in B-CPAP thyroid cancer cells by increasing the expression ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins .

2. Anti-Inflammatory Effects

This compound has been shown to exert protective effects against inflammation-related conditions, particularly in models of acute pancreatitis.

- Inhibition of Inflammatory Mediators : this compound reduces the expression of high mobility group box 1 (HMGB1) and inhibits nuclear factor-kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses .

- Clinical Observations : In a mouse model of severe acute pancreatitis, this compound administration significantly attenuated local and systemic inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Properties

This compound's neuroprotective effects have been explored in various studies, particularly concerning oxidative stress and neurodegenerative diseases.

- Antioxidant Activity : this compound has been reported to enhance antioxidant enzyme activities and reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects .

- In Vivo Studies : Animal studies have indicated that this compound can improve cognitive functions and reduce neurodegeneration in models of Alzheimer's disease .

4. Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound:

Propiedades

IUPAC Name |

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJQOPSWWVMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174580 | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In methanol, 1 mg/mL, clear, colorless | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway. | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

20575-57-9 | |

| Record name | Calycosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20575-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calycosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20575-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALYCOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does calycosin exert its anti-tumor effects?

A1: this compound exhibits anti-tumor effects via various mechanisms, including:

- Induction of apoptosis: this compound has been shown to promote apoptosis in different cancer cell lines, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This apoptotic effect is often associated with the modulation of Bcl-2 family proteins, caspases, and mitochondrial pathways.

- Inhibition of cell proliferation: this compound can suppress the proliferation of various cancer cells, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This anti-proliferative effect is often linked to cell cycle arrest and the downregulation of proliferation-related signaling pathways.

- Suppression of migration and invasion: this compound has been reported to inhibit the migration and invasion of breast cancer cells [], potentially by downregulating Foxp3 expression and its downstream targets, VEGF and MMP-9.

- Modulation of specific signaling pathways: this compound has been shown to modulate several key signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR pathway [, ], MAPK pathway [, ], and NF-κB pathway [, , ].

Q2: How does this compound interact with estrogen receptors?

A2: this compound displays selective binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) []. Its actions can be estrogenic or anti-estrogenic depending on its concentration and the cellular context.

Q3: Does this compound impact oxidative stress?

A3: Yes, this compound has demonstrated antioxidant properties in various experimental models. It can protect against oxidative stress-induced cell death in cardiomyocytes [], astrocytes [], and renal tubular cells []. This protective effect is often associated with the activation of the Nrf2/HO-1 signaling pathway.

Q4: How does this compound affect angiogenesis?

A4: this compound has been shown to promote angiogenesis in human umbilical vein endothelial cells and zebrafish embryos []. This pro-angiogenic effect is mediated, at least in part, through the upregulation of VEGF, VEGFR1, and VEGFR2 expression, as well as the activation of the MAPK signaling pathway.

Q5: Does this compound impact inflammation?

A5: Yes, this compound exhibits anti-inflammatory effects in various experimental models, including allergic inflammation [], colitis [], and meningitis [, ]. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H12O5, and its molecular weight is 284.26 g/mol.

Q7: How does cerebral ischemia-reperfusion injury affect the pharmacokinetics of this compound?

A7: In a rat model of cerebral ischemia-reperfusion injury, this compound levels were found to be elevated in both blood and brain tissue following administration of Huangqi Guizhi Wuwu Decoction, a traditional Chinese medicine formula containing this compound [, ]. This suggests that cerebral ischemia-reperfusion injury may alter the distribution and elimination of this compound.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various in vitro models have been employed to investigate the biological activities of this compound, including:

- Cancer cell lines: Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, SK-BR-3) [, , , , ], lung cancer cell lines (CL1-0, CL1-0 GEMR) [], gastric cancer cell lines [], osteosarcoma cell lines (MG-63, U2-OS, 143B) [, ], colorectal cancer cell line (HCT-116) [].

- Primary cells: Primary bone marrow macrophages [], human umbilical vein endothelial cells (HUVECs) [], and neonatal rat cardiomyocytes [].

Q9: What animal models have been used to study the effects of this compound?

A9: The following animal models have been used to investigate the effects of this compound in vivo:

- Rodent models of disease: Rats with cerebral ischemia-reperfusion injury [, ], mice with TNBS-induced colitis [], mice with Angiostrongylus cantonensis-induced parasitic meningitis [], mice with diabetic kidney disease [], and obese mice with perivascular adipose tissue dysfunction [].

- Zebrafish embryos: Tg(fli1:EGFP) and Tg(fli1:nEGFP) transgenic zebrafish embryos have been used to study the effects of this compound on angiogenesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.